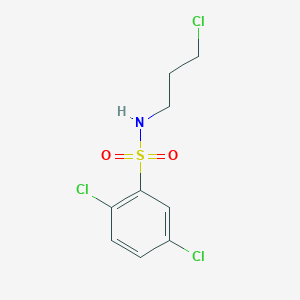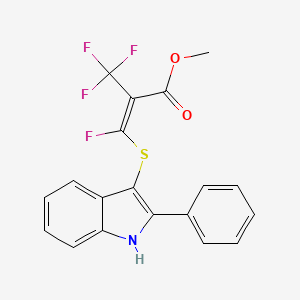![molecular formula C20H18Cl2N2O2 B11641578 Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11641578.png)
Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 3-chloro-2-methylaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline-3-carboxylate derivatives: A class of compounds with similar structural features and potential biological activities.
Uniqueness
Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro-substitution and the presence of an ethyl ester group make it a versatile compound for various applications.
特性
分子式 |
C20H18Cl2N2O2 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
ethyl 6-chloro-4-(3-chloro-2-methylanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-4-26-20(25)15-10-23-18-11(2)8-13(21)9-14(18)19(15)24-17-7-5-6-16(22)12(17)3/h5-10H,4H2,1-3H3,(H,23,24) |
InChIキー |
MLPIESIRDPWEJR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=C(C(=CC=C3)Cl)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641512.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11641572.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641574.png)

